molecular formula C12H22N2O6 B6148042 2-{[(tert-butoxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}acetic acid CAS No. 326811-04-5

2-{[(tert-butoxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}acetic acid

Cat. No.: B6148042
CAS No.: 326811-04-5
M. Wt: 290.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-{(tert-butoxy)carbonylamino}acetic acid is a versatile organic compound often used in peptide synthesis. It incorporates protective groups that ensure the stability of amino acids during peptide bond formation, rendering it significant in biochemical and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}acetic acid typically involves the following steps:

  • Protection of amino acids with tert-butoxycarbonyl (Boc) groups. These groups safeguard the amino functionalities during subsequent reactions.

  • The amino acid is then coupled with glycine, creating the final compound, through a process facilitated by activating agents like carbodiimides.

Industrial Production Methods

Industrial production emphasizes scalability and efficiency. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis have been employed to streamline production and enhance yield.

Chemical Reactions Analysis

Types of Reactions

2-{(tert-butoxy)carbonylamino}acetic acid undergoes several critical reactions:

  • Deprotection: Removal of the Boc groups under acidic conditions, revealing the free amino functionalities.

  • Amide Bond Formation: Reacts with carboxylic acids to form peptide bonds, fundamental in peptide synthesis.

Common Reagents and Conditions

  • Deprotection: Reagents like trifluoroacetic acid or hydrochloric acid are commonly used.

  • Amide Bond Formation: Carbodiimides, such as DCC (dicyclohexylcarbodiimide), are utilized to activate the carboxyl groups for amide bond formation.

Major Products

The major products of these reactions are deprotected amino acids and peptides, which are central to various biochemical applications.

Scientific Research Applications

Chemistry

In chemistry, it is extensively used for the synthesis of complex peptides, aiding in the creation of biomolecules with specific sequences and structures.

Biology

In biological research, it helps in the creation of peptide-based drugs and probes, crucial for studying cellular processes and protein interactions.

Medicine

Medically, it is instrumental in drug development, particularly in formulating peptide-based therapeutics for diseases like cancer and diabetes.

Industry

Industrially, it finds application in the large-scale synthesis of peptides for pharmaceutical and biotechnological purposes.

Mechanism of Action

Molecular Targets and Pathways

The compound's primary function is to protect amino groups during synthesis. The Boc groups shield the amino functionalities, preventing unwanted side reactions. Upon removal, the active amino acids participate in forming peptide bonds, driving the synthesis process.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butoxycarbonyl-2-(tert-butoxycarbonylamino)propanoic acid

  • N-tert-butoxycarbonyl-2-(tert-butoxycarbonylamino)butanoic acid

Uniqueness

2-{(tert-butoxy)carbonylamino}acetic acid is unique due to its efficient protection-deprotection balance, making it highly reliable for precise peptide synthesis.

While other similar compounds exist, this compound's distinct structural features and effectiveness in stabilizing amino acids make it indispensable in research and industrial applications.

Properties

CAS No.

326811-04-5

Molecular Formula

C12H22N2O6

Molecular Weight

290.3

Purity

95

Origin of Product

United States

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